

The Microbial Keystone of Kefiran Production: An In-depth Technical Guide

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This technical guide provides a comprehensive overview of the microbial composition of kefir grains, with a specific focus on the microorganisms responsible for the production of **kefiran**, a bioactive exopolysaccharide. This document delves into the quantitative distribution of key bacterial and yeast species, details the experimental protocols for their identification and quantification, and explores the biosynthetic pathway of **kefiran**.

Microbial Composition of Kefir Grains for Kefiran Production

Kefir grains are a complex symbiotic consortium of bacteria and yeasts embedded in a polysaccharide matrix, of which **kefiran** is a primary component. The microbial composition can vary depending on the origin of the grains and the fermentation conditions. However, a core group of microorganisms is consistently associated with **kefiran** production.

Dominant Bacterial Species

Lactic acid bacteria (LAB) are the predominant bacterial group in kefir grains, with *Lactobacillus kefiranofaciens* being the principal producer of **kefiran**.^[1] Other *Lactobacillus* species also play a significant role in shaping the grain's structure and the overall fermentation process.

Table 1: Quantitative Abundance of Key Bacterial Species in Kefir Grains

| Bacterial Species | Relative Abundance (%) | Role in Kefir Grain | Reference(s) |
|-------------------------------|------------------------|--------------------------------------|--------------|
| Lactobacillus kefiranofaciens | 81.45 - 96.3 | Primary kefiran producer | [2][3] |
| Lentilactobacillus kefiri | 2.01 - 7.86 | Contributes to grain structure | [2][4] |
| Lactobacillus helveticus | 0.13 - 21.8 | Acid production | [4] |
| Lactococcus lactis | 6.2 - Varies | Acid production, flavor development | [5] |
| Leuconostoc mesenteroides | Varies | Flavor and aroma compound production | [2] |
| Acetobacter species | Varies | Acetic acid production | [2] |

Note: Relative abundance can vary significantly based on the kefir grain origin and analytical methods used.

Dominant Yeast Species

Yeasts are essential for the symbiotic relationship within the kefir grain, contributing to the production of ethanol, carbon dioxide, and flavor compounds. While not directly producing **kefiran**, their metabolic byproducts can influence the growth and **kefiran** production of Lactobacillus **kefiranofaciens**.

Table 2: Quantitative Abundance of Key Yeast Species in Kefir Grains

| Yeast Species | Relative Abundance (%) | Role in Kefir Grain | Reference(s) |
|--------------------------|------------------------|--|--------------|
| Kazachstania unispora | 73 | Contributes to fermentation byproducts | [5] |
| Kazachstania exigua | Varies | Common yeast in kefir grains | [2] |
| Saccharomyces cerevisiae | Varies | Ethanol and CO2 production | [2] |
| Kluyveromyces marxianus | 76 | Lactose fermentation | [2] |
| Dekkera anomala | 27 | Contributes to aroma profile | [5] |

Note: The diversity and abundance of yeast species can differ significantly between kefir grain sources.

Experimental Protocols

Accurate characterization of the microbial composition of kefir grains is crucial for understanding and optimizing **kefiran** production. The following sections detail the standard protocols for the isolation, identification, and quantification of these microorganisms, as well as for the extraction and quantification of **kefiran**.

Microbial Identification and Quantification

This method allows for the isolation and phenotypic characterization of viable yeasts from kefir grains.

Materials:

- Kefir grains
- Sterile 0.1% (w/v) peptone water

- Yeast Extract Glucose Chloramphenicol (YGC) agar plates
- Malt Extract Agar (MEA) plates
- Incubator (25-30°C)
- Microscope
- Biochemical test kits (e.g., API 20C AUX)

Procedure:

- Aseptically weigh 10 g of kefir grains and homogenize in 90 mL of sterile peptone water.
- Perform a ten-fold serial dilution of the homogenate.
- Spread plate 0.1 mL of appropriate dilutions onto YGC and MEA plates.
- Incubate the plates aerobically at 25-30°C for 3-5 days.^[6]
- Observe and record colony morphology.
- Select representative colonies for purification by re-streaking on fresh plates.
- Perform microscopic examination (e.g., Gram staining, cell morphology) of purified isolates.
- Conduct biochemical tests for species-level identification.

This high-throughput sequencing method provides a comprehensive profile of the bacterial community within kefir grains, including non-culturable species.

Materials:

- Kefir grains
- DNA extraction kit (e.g., DNeasy PowerSoil Pro Kit, QIAGEN)
- Primers targeting a variable region of the 16S rRNA gene (e.g., V3-V4)

- PCR reagents (Taq polymerase, dNTPs, buffer)
- Gel electrophoresis equipment
- DNA purification kit
- Next-generation sequencing (NGS) platform (e.g., Illumina MiSeq)
- Bioinformatics software for data analysis (e.g., QIIME 2)

Procedure:

- DNA Extraction:
 - Homogenize 200-250 mg of kefir grains.
 - Follow the manufacturer's protocol for the selected DNA extraction kit to lyse the cells and purify the total genomic DNA.[7]
- PCR Amplification:
 - Amplify the target region of the 16S rRNA gene using specific primers with adapter sequences for the NGS platform.
 - A typical PCR reaction includes an initial denaturation step, followed by 25-30 cycles of denaturation, annealing, and extension, and a final extension step.
- Library Preparation:
 - Purify the PCR products to remove primers and dNTPs.
 - Quantify the purified amplicons.
 - Pool the barcoded amplicons in equimolar concentrations.
- Sequencing:
 - Sequence the pooled library on an NGS platform according to the manufacturer's instructions.

- Data Analysis:
 - Perform quality filtering of the raw sequencing reads.
 - Cluster the sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).
 - Assign taxonomy to the representative sequences by comparing them to a reference database (e.g., Greengenes, SILVA).
 - Analyze the microbial community composition and diversity.[\[8\]](#)

Kefiran Extraction and Quantification

This protocol describes the isolation of **kefiran** from kefir grains.

Materials:

- Kefir grains
- Distilled water
- Trichloroacetic acid (TCA) solution
- Cold ethanol (96-100%)
- Centrifuge
- Freeze-dryer

Procedure:

- Wash the kefir grains with distilled water to remove residual milk.
- Suspend the grains in distilled water (1:10 w/v) and heat at 80°C for 30 minutes with stirring.
[\[9\]](#)
- Cool the mixture and centrifuge to pellet the grain debris.

- Collect the supernatant and add TCA solution to a final concentration of 4% (w/v) to precipitate proteins. Let it stand overnight at 4°C.
- Centrifuge to remove the precipitated proteins.
- Add two volumes of cold ethanol to the supernatant to precipitate the **kefiran**. Let it stand overnight at 4°C.
- Collect the **kefiran** precipitate by centrifugation.
- Wash the pellet with 70% ethanol to remove residual TCA.
- Dissolve the purified **kefiran** in a minimal amount of hot water (60°C) and freeze-dry to obtain a powdered form.[9]

High-Performance Liquid Chromatography (HPLC) can be used to quantify the monosaccharide composition of **kefiran** after acid hydrolysis.

Materials:

- Purified **kefiran**
- Sulfuric acid (H₂SO₄)
- HPLC system with a Refractive Index (RI) detector
- Carbohydrate analysis column (e.g., Aminex HPX-87H)
- Monosaccharide standards (glucose, galactose)

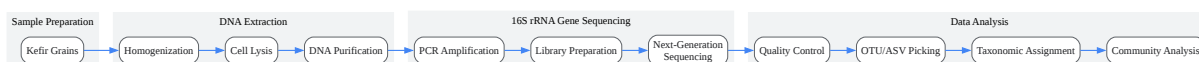
Procedure:

- Acid Hydrolysis:
 - Accurately weigh a known amount of purified **kefiran** and dissolve it in a specific volume of dilute H₂SO₄ (e.g., 2 M).
 - Hydrolyze the **kefiran** by heating at 100°C for 2-4 hours.

- Neutralize the hydrolysate with a saturated solution of barium hydroxide.
- Centrifuge to remove the barium sulfate precipitate.
- HPLC Analysis:
 - Filter the supernatant through a 0.22 µm filter.
 - Inject the sample into the HPLC system.
 - The mobile phase is typically dilute sulfuric acid (e.g., 0.005 M) at a constant flow rate.
 - Identify and quantify the glucose and galactose peaks by comparing their retention times and peak areas to those of the standards.[3][10]

Visualizations of Key Processes

Experimental Workflow for Microbial Community Analysis

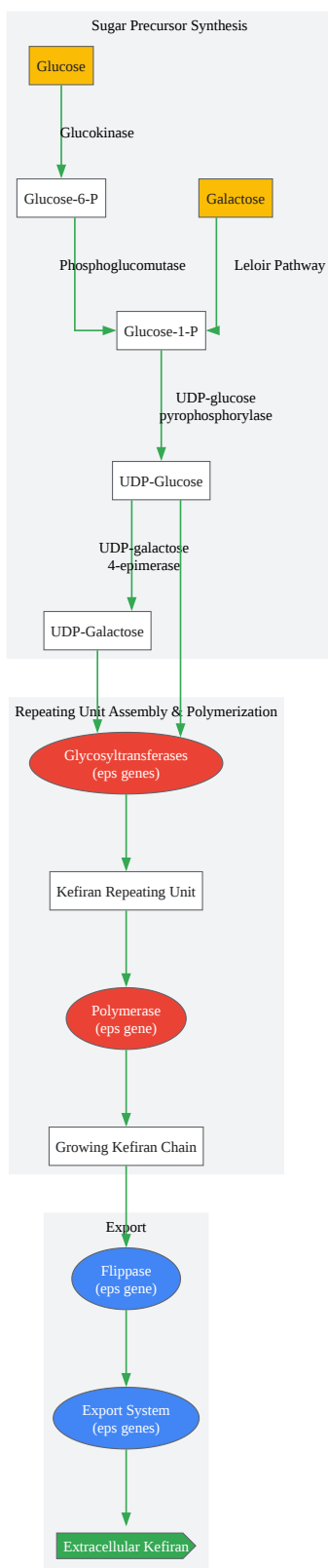


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Caption: Workflow for 16S rRNA gene sequencing analysis of kefir grains.

Kefiran Biosynthesis Pathway in *Lactobacillus kefiranofaciens*

The biosynthesis of **kefiran** in *Lactobacillus kefiranofaciens* involves a cluster of genes responsible for the synthesis of sugar precursors, their activation, polymerization, and export.

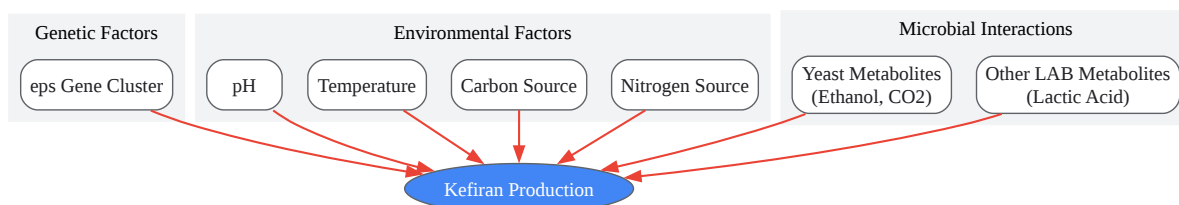


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Caption: Proposed biosynthetic pathway of **kefiran** in *L. kefiranofaciens*.

Logical Relationship of Factors Influencing Kefiran Production

The production of **kefiran** is a complex process influenced by genetic factors, environmental conditions, and microbial interactions.



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Caption: Factors influencing **kefiran** production by *Lactobacillus kefiranofaciens*.

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